Cas no 1380336-01-5 ((2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid)

(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis. The compound features a sterically hindered 4,4-dimethylpyrrolidine backbone, enhancing conformational control in peptide design. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. Its rigid structure promotes stability during solid-phase synthesis, reducing side reactions. The carboxylic acid moiety allows for efficient coupling with other amino acids or resins. This derivative is particularly valuable in constructing constrained peptides, peptidomimetics, and foldamers, where its steric and electronic properties contribute to improved synthetic yields and structural precision. Suitable for automated and manual peptide synthesis protocols.
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid structure
1380336-01-5 structure
Product name:(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
CAS No:1380336-01-5
MF:C22H23NO4
Molecular Weight:365.42232632637
MDL:MFCD29277510
CID:4592845
PubChem ID:122360737

(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Fmoc-4,4-dimethyl-L-proline
    • (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-
    • (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
    • AC4059
    • (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
    • (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylicacid
    • 1380336-01-5
    • fmoc-4,4-dimethyl-l-proline
    • EN300-6489026
    • MDL: MFCD29277510
    • インチ: 1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1
    • InChIKey: OUDJCOWHKHEGGK-IBGZPJMESA-N
    • SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC(C)(C)C[C@H]1C(O)=O

計算された属性

  • 精确分子量: 365.16270821g/mol
  • 同位素质量: 365.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 567
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 66.8Ų

(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM476917-250mg
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 95%+
250mg
$*** 2023-03-30
Chemenu
CM476917-500mg
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 95%+
500mg
$*** 2023-03-30
Enamine
EN300-6489026-1.0g
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 93%
1g
$2496.0 2023-05-23
Enamine
EN300-6489026-10.0g
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 93%
10g
$10732.0 2023-05-23
Chemenu
CM476917-100mg
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 95%+
100mg
$*** 2023-03-30
Aaron
AR01ELAU-1g
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 98%
1g
$941.00 2025-02-10
1PlusChem
1P01EL2I-10g
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 93%
10g
$12782.00 2024-06-21
A2B Chem LLC
AX59306-10g
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 93%
10g
$10868.00 2024-04-20
1PlusChem
1P01EL2I-50mg
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
1380336-01-5 93%
50mg
$416.00 2024-06-21
eNovation Chemicals LLC
D778975-1g
1-Fmoc-4,4-dimethyl-L-proline
1380336-01-5 95%
1g
$1155 2025-02-21

(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid 関連文献

(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acidに関する追加情報

Introduction to (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic Acid (CAS No. 1380336-01-5)

(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS No. 1380336-01-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as Fmoc-DMPA, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and other complex organic molecules. The unique properties of Fmoc-DMPA make it an essential reagent in the development of novel therapeutic agents and diagnostic tools.

The chemical structure of Fmoc-DMPA features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under various reaction conditions and its ease of removal using mild bases such as piperidine. The presence of the Fmoc group ensures that the amino functionality remains inactive during the synthesis process, preventing unwanted side reactions and ensuring high yields and purity of the final product.

The pyrrolidine ring in Fmoc-DMPA is further substituted with two methyl groups at the 4-position, which imparts additional steric hindrance and influences the conformational flexibility of the molecule. This structural feature is particularly important in the context of protein-protein interactions and receptor binding, where subtle changes in molecular shape can significantly affect biological activity.

Recent advancements in medicinal chemistry have highlighted the potential of Fmoc-DMPA in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Fmoc-DMPA can be effectively used to synthesize peptidomimetics with enhanced bioavailability and reduced toxicity compared to their natural counterparts. These peptidomimetics have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In addition to its applications in drug discovery, Fmoc-DMPA has also been utilized in the development of diagnostic tools. A research team at Harvard University reported the use of Fmoc-DMPA in the synthesis of fluorescent probes for imaging specific cellular processes. These probes have enabled researchers to visualize and study complex biological phenomena with unprecedented resolution and accuracy.

The synthesis of Fmoc-DMPA involves several well-established chemical reactions. The first step typically involves the protection of a commercially available pyrrolidine derivative using Fmoc chloride under basic conditions. Subsequent steps may include functionalization at other positions on the pyrrolidine ring to introduce additional substituents or functional groups as required by the target molecule.

The purity and quality of Fmoc-DMPA are critical for its successful application in research and development. High-purity Fmoc-DMPA can be obtained through various purification techniques, including column chromatography and recrystallization. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to ensure that the final product meets stringent quality standards.

In conclusion, (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS No. 1380336-01-5) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an indispensable reagent for synthesizing complex organic molecules with high precision and efficiency. As research continues to advance, it is likely that new applications for Fmoc-DMPA will be discovered, further solidifying its importance in the scientific community.

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